molecular formula C21H22N2O3 B2882823 (2E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one CAS No. 349423-60-5

(2E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B2882823
CAS No.: 349423-60-5
M. Wt: 350.418
InChI Key: LHVVVXVYYKHWDS-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Biological Evaluation

A study by Pessoa‐Mahana et al. (2012) involved the synthesis of novel derivatives related to the compound of interest, focusing on their affinity towards 5-HT1A receptors. The research explored the influence of arylpiperazine moiety and ring substitutions on binding affinity, finding that specific analogues displayed significant affinity towards 5-HT1A sites, which could have implications for neurological research and potential therapeutic applications (Pessoa‐Mahana et al., 2012).

Antimicrobial Activity and Molecular Modeling

Mandala et al. (2013) synthesized a series of novel compounds, including structures related to the compound , and evaluated their in vitro antimicrobial activity. Their findings indicated significant antibacterial and antifungal activity, comparable to standard treatments. The study also utilized docking studies to investigate the structural basis for this activity, providing insights into the molecular interactions that underpin the antimicrobial effects of these compounds (Mandala et al., 2013).

Synthesis and Reaction Studies

Bernotas and Adams (1996) focused on the synthesis of a novel nitrone from a related benzylpiperazine derivative and studied its reactions with alkynes and alkenes. This research contributes to the understanding of the chemical reactivity and potential applications of such compounds in organic synthesis, providing a foundation for further exploration of their utility in chemical reactions and synthesis pathways (Bernotas & Adams, 1996).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-21(9-7-17-6-8-19-20(14-17)26-16-25-19)23-12-10-22(11-13-23)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVVVXVYYKHWDS-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.